REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[O:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1.[C:10]([O-:13])(=[O:12])[CH3:11].C([N+]1C=CN(C)C=1)C>CC#N>[C:10]([O:13][CH2:2][C:3]1[O:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1)(=[O:12])[CH3:11] |f:1.2|
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Name
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Quantity
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0.145 g
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Type
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reactant
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Smiles
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ClCC1=CC=C(C=O)O1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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ClCC1=CC=C(C=O)O1
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Name
|
|
Quantity
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0.17 g
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Type
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reactant
|
Smiles
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C(C)(=O)[O-].C(C)[N+]1=CN(C=C1)C
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Name
|
|
Quantity
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2 mL
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Type
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solvent
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Smiles
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CC#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added to the solution
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Type
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CUSTOM
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Details
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the mixed solution was reacted at normal pressure and room temperature for 5 minutes
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Duration
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5 min
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Type
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CUSTOM
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Details
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After the reaction
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Type
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EXTRACTION
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Details
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the reaction product was extracted by the addition of a small amount of water (5 mL) and ethyl acetate (
|
Type
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ADDITION
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Details
|
added twice by 20 mL)
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Type
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CUSTOM
|
Details
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to obtain an organic layer
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Type
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CONCENTRATION
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Details
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The obtained organic layer was concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
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C(C)(=O)OCC1=CC=C(C=O)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |